molecular formula C20H17NOS B2830857 N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide CAS No. 896356-44-8

N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide

Cat. No.: B2830857
CAS No.: 896356-44-8
M. Wt: 319.42
InChI Key: PWLDLOAYCFPHBT-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of acenaphthene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide typically involves the reaction of 1,2-dihydroacenaphthylen-5-amine with 4-methylsulfanylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Alkylated benzamide derivatives.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication and protein synthesis. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of key signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-dihydroacenaphthylen-5-yl)-4-(methylsulfanyl)benzamide stands out due to its unique methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in medicinal chemistry and materials science, offering potential advantages over similar compounds in terms of efficacy and versatility.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS/c1-23-16-10-7-15(8-11-16)20(22)21-18-12-9-14-6-5-13-3-2-4-17(18)19(13)14/h2-4,7-12H,5-6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLDLOAYCFPHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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